N-(2-pyrrolidin-1-ylethyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)benzamide
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Overview
Description
N-(2-pyrrolidin-1-ylethyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with pyrrolidine and pyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyrrolidin-1-ylethyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Attachment of Pyrrolidine Groups: Pyrrolidine groups are introduced via nucleophilic substitution reactions, where pyrrolidine acts as a nucleophile.
Formation of the Benzamide Core: The benzamide core is formed through an amide coupling reaction, often using reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyrrolidin-1-ylethyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a suitable leaving group and base.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(2-pyrrolidin-1-ylethyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-pyrrolidin-1-ylethyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and pyrimidine groups may facilitate binding to specific sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-pyrrolidin-1-ylethyl)-4-(2-pyrrolidin-1-ylpyridine-4-yl)benzamide
- N-(2-pyrrolidin-1-ylethyl)-4-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
Uniqueness
N-(2-pyrrolidin-1-ylethyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both pyrrolidine and pyrimidine groups in specific positions can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-[6-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN5O2S/c1-2-23-20(29)13-5-7-27(8-6-13)17-10-19(25-12-24-17)30-11-18(28)26-14-3-4-16(22)15(21)9-14/h3-4,9-10,12-13H,2,5-8,11H2,1H3,(H,23,29)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRKVTFQAAFKHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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